4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine
Description
4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine is a heterocyclic compound featuring a pyrrolo[1,2-A]pyrimidine core substituted with a chlorine atom at position 4 and a methyl group at position 5. This structure is central to its role as a cyclin-dependent kinase (CDK) inhibitor, particularly targeting CDK4/6, which are critical regulators of cell cycle progression. Inhibition of CDK4/6 has emerged as a validated therapeutic strategy in oncology, with applications in breast cancer and other malignancies . Current research highlights its inclusion in structure-activity relationship (SAR) studies to optimize potency and selectivity for CDK4/6 over other kinases .
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-chloro-7-methylpyrrolo[1,2-a]pyrimidin-2-amine |
InChI |
InChI=1S/C8H8ClN3/c1-5-2-8-11-7(10)3-6(9)12(8)4-5/h2-4H,1H3,(H2,10,11) |
InChI Key |
IANKHGFUHVYISQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C1)N=C(C=C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Four-Step High-Yield Synthesis (Patent US10738058B2)
This patented method describes a novel four-step synthesis route for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is closely related structurally and functionally to 4-chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine. The key features include:
- Starting from ethyl 2-cyanoacetate and bromoacetaldehyde diethylacetal to form intermediates.
- Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol with yields around 68.3%.
- Chlorination of the 4-hydroxy group to 4-chloro derivative using sodium hydroxide and hydrochloric acid.
- The process achieves overall yields up to 75% with purity exceeding 99.5% by HPLC without further purification.
- Reaction conditions are mild (aging at 45 °C, pH adjustment to 3-5), and solvents are minimized to reduce waste.
- The process is scalable and offers ecological and economic advantages over prior art.
| Step | Reaction Description | Key Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Formation of ethyl 2-cyano-4,4-diethoxybutanoate | Reaction of bromoacetaldehyde diethylacetal with ethyl 2-cyanoacetate | 57 (theoretical) | - |
| 2 | Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol | Aging at 45 °C, pH 3-5 adjustment | 68.3 | - |
| 3 | Chlorination to 4-chloro derivative | NaOH (20%), HCl acidification | 67.8 | 99.8 |
| 4 | Isolation and purification | Washing, centrifugation, drying | 75 (overall) | >99.5 |
This method emphasizes a short synthesis route with fewer steps, high yield, and high purity, suitable for industrial application.
One-Pot Addition-Condensation Cyclization Method (Patent CN110386936B)
This method highlights a one-pot synthesis involving:
- Dissolution of formamidine salt and alkali in a solvent.
- Dropwise addition of a key intermediate (compound IV) at 0-50 °C.
- Reaction at 0-50 °C for 2-8 hours followed by heating at 50-110 °C for elimination and cyclization.
- Final isolation by filtration, washing, and drying.
Key parameters:
- Molar ratios of base:formamidine salt:intermediate are approximately 2.0-3.0 : 1.0-1.5 : 1.
- Optimal temperatures for condensation and elimination are 20-40 °C and 60-80 °C, respectively.
- The process is designed as a one-pot method to improve efficiency and reduce handling.
This method provides a controlled, efficient synthesis with good yields and is adaptable for scale-up.
Amination via Hydrochloric Acid-Promoted Reaction in Water (ACS Publications)
Amination of 4-chloro-pyrrolo-pyrimidine derivatives using aqueous hydrochloric acid as a promoter has been studied with the following features:
- Reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines in water at 80 °C.
- Use of 0.1 equiv of HCl to promote the substitution.
- Reaction times range from 3 to 22 hours depending on the amine.
- After reaction, neutralization with sodium carbonate and extraction with ethyl acetate.
- Purification by silica-gel chromatography.
Though this method focuses on amination of the 4-chloro position, it provides insights into mild and green reaction conditions applicable to related pyrrolo-pyrimidine derivatives.
Microwave-Assisted Synthesis of Pyrimidine Derivatives
Microwave irradiation has been applied to synthesize 2-amino-4-chloro-pyrimidine derivatives rapidly:
- Reaction of 2-amino-4-chloro-pyrimidine with substituted amines in anhydrous propanol.
- Addition of triethylamine as base.
- Microwave heating at 120-140 °C for 15-30 minutes.
- Work-up involves extraction with ethyl acetate and drying.
This method offers rapid synthesis with good yields and could be adapted for fused pyrrolo-pyrimidine systems.
Bromination Precursor Preparation (Ambeed Data)
For the preparation of this compound derivatives, a brominated intermediate is often prepared:
- Bromination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine using N-bromosuccinimide in dichloromethane at 0-25 °C for 2 hours.
- Yield reported as high as 93%.
- The intermediate is purified by silica-gel chromatography.
This step is crucial for further functionalization leading to the target amine compound.
Summary Table of Preparation Methods
| Method ID | Key Features | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 2.1 | Four-step synthesis, eco-friendly | 45 °C aging, pH 3-5, mild chlorination | 75 (overall) | >99.5 | Industrial scale, minimal purification |
| 2.2 | One-pot addition-condensation | 0-50 °C addition, 50-110 °C elimination | Not specified | High | Controlled molar ratios, efficient scale-up |
| 2.3 | Hydrochloric acid-promoted amination | 80 °C in water, 3-22 h | Variable | - | Green solvent, mild conditions |
| 2.4 | Microwave-assisted rapid synthesis | 120-140 °C, 15-30 min microwave | Good | - | Fast reaction, suitable for derivatives |
| 2.5 | Bromination for intermediate prep | 0-25 °C, 2 h, N-bromosuccinimide | 93 | - | Precursor for further amination steps |
Research Findings and Considerations
- The four-step synthesis method (2.1) provides the best balance of yield, purity, and environmental impact, making it the most suitable for pharmaceutical manufacturing.
- One-pot methods (2.2) reduce handling and reaction times but require precise control of temperature and reagent addition.
- Hydrochloric acid-promoted amination in water (2.3) demonstrates the potential for green chemistry approaches in modifying the pyrrolo-pyrimidine core.
- Microwave-assisted synthesis (2.4) offers rapid access to derivatives but may need adaptation for scale-up.
- Bromination (2.5) is a critical preparatory step for further functionalization and is well-established with high yields.
Chemical Reactions Analysis
2.1. Amination Reactions
One of the primary reactions involving 4-chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine is the amination with anilines, which can be facilitated by acidic conditions. The reaction mechanism typically involves the protonation of the nitrogen atom in the pyrrolopyrimidine ring, enhancing its electrophilicity and promoting nucleophilic attack by aniline derivatives.
Key Findings from Recent Studies:
-
The use of hydrochloric acid (HCl) as a catalyst significantly influences the reaction rate and product yield. Optimal conditions were found at 0.1 equivalents of HCl, which minimized side reactions while facilitating amination.
-
The reaction was observed to proceed with various aniline derivatives, showing different yields based on the substituents on the aniline ring. For instance, para-substituted anilines generally provided higher yields compared to ortho-substituted ones due to steric hindrance.
Table 1: Reaction Conditions and Yields
| Entry | Aniline Substituent | pK_a | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-OEt | 5.19 | 78 | 94 |
| 2 | 4-Bu | 4.95 | 66 | 88 |
| 3 | H | 4.58 | 68 | 91 |
| 4 | 4-F | 4.65 | 77 | 92 |
| ... | ... | ... | ... | ... |
This table summarizes various aniline derivatives used in amination reactions with their respective conversion rates and yields .
2.2. Solvent Effects
The choice of solvent also plays a critical role in the reaction dynamics. Studies indicate that using water as a solvent can enhance product formation while reducing unwanted side products:
-
In reactions conducted in ethanol versus water, those using water showed better selectivity towards the desired amination products with fewer side products arising from solvolysis.
2.3. Side Reactions
Despite favorable conditions, side reactions can occur, particularly at higher concentrations of acid or with less nucleophilic anilines:
-
Hydrolytic side products were identified when competitive nucleophiles such as water were present in excess.
-
The formation of these by-products can often be mitigated by careful control of reaction parameters such as temperature and acid concentration.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 JAK Inhibitors Development
4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine serves as a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors, which are essential in treating autoimmune diseases and certain cancers. Notable drugs synthesized from this compound include:
- Tofacitinib : Used for rheumatoid arthritis treatment.
- Ruxolitinib : Approved for myelofibrosis and polycythemia vera.
- Baricitinib : Indicated for rheumatoid arthritis.
These drugs function by inhibiting the JAK pathway, which plays a critical role in the signaling of various cytokines involved in immune responses .
1.2 Synthesis of Other Pharmaceuticals
The compound is also utilized in the preparation of several other pharmaceutical agents, including:
- Oclacitinib : A selective JAK inhibitor for allergic dermatitis.
- AZD-5363 : An AKT inhibitor under investigation for cancer treatment.
- Pevonedistat : A potential treatment for hematological malignancies .
Synthetic Methods
The synthesis of this compound can be achieved through various methods, emphasizing efficiency and environmental sustainability. Recent advancements have focused on minimizing waste and maximizing yield.
Green Chemistry Approaches
Recent studies have highlighted the use of water as a solvent for amination reactions involving this compound. This approach not only enhances safety but also reduces costs associated with organic solvents . The hydrochloric acid-promoted amination process demonstrated higher reaction rates in aqueous environments compared to traditional organic solvents.
Novel Synthesis Techniques
Innovative synthetic routes have been developed that involve fewer steps and higher yields. For instance, a four-step synthesis method has been reported that yields high purity products with minimal by-products . These methods leverage readily available raw materials and are designed to be environmentally friendly.
Study on Reaction Medium Effects
Research has indicated that changing the reaction medium from organic solvents to water significantly impacts the efficiency of amination reactions involving this compound. A study evaluated the substrate scope by reacting this compound with various aniline derivatives, revealing that 14 out of 20 derivatives reacted favorably in water . This finding underscores the potential for greener chemistry in pharmaceutical synthesis.
Industrial Applications
The compound's role as an intermediate in large-scale pharmaceutical production has been documented, showcasing its importance in developing cost-effective and efficient manufacturing processes for JAK inhibitors . The emphasis on high yield and purity aligns with industry demands for sustainable practices.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby modulating cellular signaling pathways involved in disease processes . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of 4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine can be contextualized by comparing it to three related compounds from recent studies (Table 1).
Table 1: Structural and Pharmacological Comparison of CDK4/6-Targeting Compounds
Structural Analysis
- Core Heterocycles: The target compound’s pyrrolo[1,2-A]pyrimidine core differs from the benzo-fused imidazole in Wang et al.’s compound, which may enhance aromatic stacking interactions in the kinase ATP-binding pocket. The Pfizer compound uses an imidazole-pyrimidine scaffold, offering distinct hydrogen-bonding capabilities .
- Substituent Effects: The chlorine atom in the target compound likely increases electrophilicity, improving covalent or non-covalent interactions with CDK4/6. In contrast, the fluorine atom in ’s compound may enhance metabolic stability and membrane permeability. The piperazine group in Wang et al.’s compound improves solubility and bioavailability, a common strategy in kinase inhibitor design .
Pharmacological Activity
- Potency: Wang et al.’s compound demonstrates sub-nanomolar IC₅₀ values for CDK4/6, attributed to its extended aromatic system and optimized substituents.
- Selectivity : The target compound and Wang et al.’s derivative show preferential inhibition of CDK4/6 over other CDKs (e.g., CDK2/9), critical for reducing off-target toxicity. The Pfizer compound’s broader CDK inhibition suggests utility in cancers requiring multi-kinase targeting but raises safety concerns .
Physicochemical Properties
- Solubility : The methyl group in the target compound may reduce solubility compared to the piperazine-containing Wang et al. derivative. The fluorinated thiazine compound’s solubility is likely moderate due to its polar thiazole and thiazine groups .
- The Pfizer compound’s pyridine group may balance lipophilicity for improved bioavailability .
Biological Activity
4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula : CHClN
- Molecular Weight : 181.62 g/mol
- CAS Number : 2089651-14-7
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its influence on various enzymatic pathways and cellular functions. Notable areas of research include:
1. Inhibition of Enzymatic Activity
Research has indicated that pyrimidine derivatives can act as inhibitors for certain enzymes involved in lipid metabolism. For instance, studies have shown that modifications in the pyrimidine structure can significantly affect the potency of enzyme inhibition. The specific role of this compound in inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) has been highlighted as a potential mechanism for its biological effects .
2. Anticancer Activity
The compound's activity against various cancer cell lines has been investigated. For example, a study utilizing a library of small molecules demonstrated that certain pyrrolopyrimidine derivatives exhibited significant cytotoxic effects against human cancer cell lines . The structure–activity relationship (SAR) analysis indicated that modifications to the amine and chlorine substituents could enhance anticancer properties.
Case Studies
Several studies provide insights into the biological effects of this compound:
Case Study 1: NAPE-PLD Inhibition
A notable study focused on the inhibition of NAPE-PLD by pyrimidine derivatives, where this compound was included in a broader examination of SAR. The findings suggested that specific structural features are critical for enhancing inhibitory potency .
Case Study 2: Anticancer Efficacy
In another investigation, the compound was tested against multiple cancer cell lines including DU145 (prostate cancer) and A549 (lung cancer). The results indicated that certain derivatives, including those related to this compound, showed promising anticancer activity with IC values in low micromolar ranges .
Structure–Activity Relationship (SAR)
The SAR studies have revealed important insights into how variations in chemical structure influence biological activity. Key findings include:
- Substituent Effects : The presence of chlorine at the 4-position and methyl at the 7-position appears to enhance the compound's interaction with target enzymes.
- Hydrogen Bonding : The amine group plays a crucial role in forming hydrogen bonds with active sites on target proteins, which is vital for inhibitory activity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., 4-hydroxy derivatives) with phosphorus oxychloride (POCl₃) under anhydrous conditions to introduce the chloro group. For example, in analogous pyrrolo[2,3-d]pyrimidine syntheses, POCl₃ reflux for 4 hours at 110–120°C achieved chlorination with subsequent neutralization using ammonium hydroxide to pH 7–8 . Yield optimization requires strict moisture control, stoichiometric excess of POCl₃, and purification via silica gel column chromatography using chloroform/methanol gradients.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) in DMSO-d₆ is critical for confirming the amine (-NH₂) and aromatic proton environments (e.g., δ 6.38 ppm for NH₂ in similar structures). Elemental analysis (e.g., C, H, N, Cl) validates purity, while TLC (Rf ~0.76 in MeOH/CHCl₃) monitors reaction progress. Mass spectrometry (ESI-MS) provides molecular ion confirmation .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Kinase inhibition assays (e.g., against JAK2 or EGFR kinases) using fluorescence-based ADP-Glo™ or radiometric assays are recommended. For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations can establish baseline activity .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s biological targets?
- Methodological Answer : Use Schrödinger Suite or AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., PDB: 4U5J for JAK2). Prioritize targets based on binding affinity (ΔG < -8 kcal/mol) and hydrogen-bond interactions with key residues (e.g., Lys882 in EGFR). Validate predictions with experimental IC₅₀ data .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular models (e.g., overexpression of efflux pumps). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and validate findings across multiple cell lines. Cross-reference patent data (e.g., A61K 31/437 derivatives) for structural analogs with confirmed activity .
Q. How can derivatization strategies enhance selectivity for specific therapeutic targets?
- Methodological Answer : Introduce substituents at the 4-chloro and 7-methyl positions to modulate steric and electronic effects. For example, substituting the 4-chloro group with aryl amines (e.g., 3-bromo-4-fluoroaniline) improved selectivity for JAK2 over related kinases in analogous compounds . Use structure-activity relationship (SAR) studies guided by X-ray crystallography of target-ligand complexes.
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis in aqueous buffers. Store desiccated at -20°C under inert gas (N₂/Ar). For in vitro assays, prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Q. How does the compound interact with indoor environmental surfaces, and what are the implications for laboratory safety?
- Methodological Answer : Adsorption studies using quartz crystal microbalance (QCM) show that pyrrolopyrimidines can adhere to glass and polymer surfaces, altering bioavailability. Use surface passivation (e.g., silanization) in experimental setups to minimize nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
